2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Overview
Description
Evaluation of Antifungal Susceptibility
2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride has been evaluated for its efficacy in a colorimetric antifungal susceptibility test. The test involved 24 strains of Candida species and showed promising results, with minimal inhibitory concentrations (MICs) for ketoconazole and itraconazole being within two dilutions of those obtained by the standard method. This indicates the potential of this compound in antifungal testing .
Synthesis Analysis
The synthesis of a related compound, triphenyl tetrazolium (TPT), was achieved through a cation exchange reaction involving phenobarbital and triphenyl tetrazolium chloride in deionized water. The reaction produced colorless crystals suitable for X-ray structural analysis, which revealed the compound's crystallization in the monoclinic space group. Density functional theory (DFT) calculations were used to study the molecular association structure in the solution, providing insights into the synthesis process and molecular interactions .
Molecular Structure Analysis
The molecular structure of the synthesized compound was analyzed using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group with specific cell dimensions. The intermolecular hydrogen bond interactions were studied using atoms in molecule (AIM) analysis, reduced density gradient (RDG) methods, and the non-covalent interaction (NCI) index method. The molecular electrostatic potential (MEP) surfaces were also analyzed to identify electrophilic and nucleophilic centers .
Chemical Reactions Analysis
2,3,5-Triphenyl-tetrazolium chloride undergoes radiation-chemical reactions, forming intermediate tetrazolium radicals under both oxidizing and reducing conditions. In reducing conditions, the formation of formazan and its dimer, diformazan, was observed. These reactions have practical applications, such as in dosimetry, where a polyvinyl-alcohol-based film containing the compound can measure radiation doses .
Physical and Chemical Properties Analysis
The resistance to reduction of 2,3,5-triphenyl-2H-tetrazolium chloride varies in the presence of different polyelectrolytes. Studies involving diafiltration, (1)H NMR, and UV-vis spectroscopies have shown different dissociation constants and spectroscopical differences when the compound interacts with polyelectrolytes. Dynamic light scattering (DLS) indicated a higher tendency for intermolecular aggregation in certain polyelectrolyte complexes, suggesting the formation of hydrophobic ion pairs .
Case Studies and Applications
The compound has been preliminarily assessed as a seed germination indicator for various crops, showing results as reliable as actual germination tests. This application demonstrates the versatility of the compound beyond its chemical properties, providing a practical tool for agricultural studies .
Scientific Research Applications
Application 1: Antimicrobial Susceptibility Testing for Mycobacteria
- Specific Scientific Field : Medical Microbiology
- Summary of the Application : STC is used in a modified broth microdilution method for rapidly determining the antimicrobial susceptibility of clinical isolates of Mycobacterium fortuitum and Mycobacterium abscessus . This method is important for managing nontuberculous mycobacterial infections, which have been increasing in prevalence .
- Methods of Application or Experimental Procedures : The modified broth microdilution method involves using STC as an oxidation-reduction indicator. As the organisms grow, STC changes from colorless to red, providing an easy-to-read minimal inhibitory concentration (MIC) endpoint .
- Results or Outcomes : The study found that most isolates of M. fortuitum and M. abscessus in Korea are susceptible or intermediately susceptible to amikacin, cefoxitin, ciprofloxacin, and clarithromycin . The modified colorimetric MIC testing method using STC was proven to be a useful surrogate for rapidly growing mycobacteria (RGM) antibiotic susceptibility testing .
Application 2: Determining Seed Viability
- Specific Scientific Field : Plant Biology
- Summary of the Application : STC is used in a rapid and quantitative method for determining seed viability . This method is important for assessing the quality of seeds, which is crucial for agriculture and plant conservation .
- Methods of Application or Experimental Procedures : The method involves staining germinating seeds with a solution of STC . As the seeds germinate, they reduce the STC to form a red compound called 1,3,5-triphenylformazan (TTF), which can be extracted and quantified . The amount of TTF formed is proportional to the viability of the seeds .
- Results or Outcomes : The method was demonstrated to be rapid, stable, and highly sensitive . It was able to accurately measure the viability of wheat seeds with different aging degrees .
Application 3: Determining Seed Viability
- Specific Scientific Field : Plant Biology
- Summary of the Application : STC is used in a rapid and quantitative method for determining seed viability . This method is important for assessing the quality of seeds, which is crucial for agriculture and plant conservation .
- Methods of Application or Experimental Procedures : The method involves staining germinating seeds with a solution of STC . As the seeds germinate, they reduce the STC to form a red compound called 1,3,5-triphenylformazan (TTF), which can be extracted and quantified . The amount of TTF formed is proportional to the viability of the seeds .
- Results or Outcomes : The method was demonstrated to be rapid, stable, and highly sensitive . It was able to accurately measure the viability of wheat seeds with different aging degrees .
properties
IUPAC Name |
2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVMOZOYHDIGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.